3-(Trifluoromethyl)picolinimidamide
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Overview
Description
3-(Trifluoromethyl)picolinimidamide is a chemical compound with the molecular formula C7H6F3N3. It is a derivative of picolinamide, featuring a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of picolinamide with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium fluoride . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)picolinimidamide may involve continuous flow processes to ensure scalability and efficiency. These methods utilize readily available organic precursors and fluorinating agents, facilitating the rapid generation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)picolinimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylpyridine oxides, while reduction can produce trifluoromethylamines .
Scientific Research Applications
3-(Trifluoromethyl)picolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in the study of enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Picolinamide: A precursor to 3-(Trifluoromethyl)picolinimidamide, lacking the trifluoromethyl group.
Trifluoromethylpyridine: Similar structure but without the imidamide functionality.
Trifluoromethylbenzamide: Contains a trifluoromethyl group but attached to a benzene ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the imidamide functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
1179533-41-5 |
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Molecular Formula |
C7H6F3N3 |
Molecular Weight |
189.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)4-2-1-3-13-5(4)6(11)12/h1-3H,(H3,11,12) |
InChI Key |
HCXKNFZGDIYIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)C(F)(F)F |
Origin of Product |
United States |
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